2,3,5-triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide
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Overview
Description
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide is a heterocyclic compound that belongs to the tetrazole family It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide typically involves the reaction of triphenylphosphine with an azide compound under specific conditions. One common method involves the use of triphenylphosphine and sodium azide in an organic solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Scientific Research Applications
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 2,4,5-Triphenyl-3H-1,2,4-triazole
- 1,3,5-Triphenylpyrazoline
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-1,2,3,4-tetrazol-1-ium iodide is unique due to its specific tetrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H17IN4 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2,3,5-triphenyl-1H-tetrazole;hydroiodide |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
InChI Key |
WHMNUKODALGDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N(N2)C3=CC=CC=C3)C4=CC=CC=C4.I |
Origin of Product |
United States |
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